molecular formula C30H23N3O B2941957 (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide CAS No. 78948-22-8

(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide

Cat. No.: B2941957
CAS No.: 78948-22-8
M. Wt: 441.534
InChI Key: SNZUCUGVEWPPMF-UHFFFAOYSA-N
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Description

(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide (CAS 78948-22-8) is a specialized chemical reagent with a molecular formula of C30H23N3O and a molecular weight of 441.523 g/mol . This compound is a key representative of the N-aminopyridinium reagent class, which has emerged as a powerful tool in synthetic organic chemistry. Its primary research application is as a bifunctional reagent that serves as a formal nitrene equivalent, enabling the synthesis of N-aryl aziridines from olefins through a sequence involving initial aziridination followed by nickel-catalyzed C–N cross-coupling with aryl boronic acids . This methodology provides a robust pathway to access N-functionalized aziridines, which are valuable synthetic intermediates and core structures found in various biologically active compounds . The 2,4,6-triphenylpyridinium moiety within its structure is critical to its reactivity, facilitating the aziridination process and subsequent catalytic transformations. Furthermore, derivatives containing the phenylcarbamoyl pharmacophore have demonstrated significant potential in medicinal chemistry research. Related compounds have shown excellent inhibitory potential against the 15-lipoxygenase (15-LOX) enzyme, a target relevant to inflammatory diseases such as cancer, asthma, and arthritis . Compounds from this class have exhibited potent IC50 values in the low micromolar range, alongside favorable cytotoxicity profiles and drug-like properties as indicated by in silico ADME studies . Researchers value this compound for exploring new routes in synthetic methodology and as a precursor for developing enzyme inhibitors. The product is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335. A full safety data sheet (MSDS) should be consulted prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N'-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)carbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O/c34-30(31-27-19-11-4-12-20-27)32-33-28(24-15-7-2-8-16-24)21-26(23-13-5-1-6-14-23)22-29(33)25-17-9-3-10-18-25/h1-22H,(H-,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVCXVSQWXVMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)NC(=NC4=CC=CC=C4)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triphenylpyridine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism by which (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

  • Key Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Structural Similarities:
  • Both contain a phenylcarbamoyl group, enabling interactions with biological targets via hydrogen bonding.
  • SABA1 includes a sulfonamide bridge, whereas the target compound features an azanide-pyridinium system.
    • Activity :
  • SABA1 exhibits antimicrobial activity with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains) .
  • The pyridinium group in the target compound may enhance membrane permeability compared to SABA1’s benzoate ester.

Salicylanilide Benzenesulfonates

  • Key Compound : 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate
    • Structural Similarities :
  • Shares the phenylcarbamoyl motif but replaces the azanide-pyridinium system with a sulfonate ester.
    • Activity :
  • Demonstrates potent antimycobacterial activity (MIC = 1 µmol/L against M. tuberculosis) .

Sulfonyl Azanide Pharmaceuticals

  • Key Compound: Sodium acetyl[(4-aminophenyl)sulfonyl]azanide (Sulfacetamide sodium) Structural Similarities:
  • Both contain sulfonyl azanide groups, though sulfacetamide lacks the pyridinium and phenylcarbamoyl substituents.
    • Activity :
  • Used as a topical antibacterial agent, targeting bacterial dihydropteroate synthase .
  • The pyridinium group in the target compound could improve solubility in polar solvents compared to sulfacetamide.

Herbicidal Azanides

  • Key Compound : Propoxycarbazone sodium (sodium {[2-(methoxycarbonyl)phenyl]sulfonyl}azanide)
    • Structural Similarities :
  • Both feature sulfonyl azanide groups, but propoxycarbazone includes a triazole ring instead of pyridinium.
    • Activity :
  • Acts as a herbicide via acetolactate synthase inhibition .
  • The phenylcarbamoyl group in the target compound may broaden its bioactivity spectrum beyond herbicidal applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide, and how can purity be validated?

  • Methodology : The compound can be synthesized via carbamoylation of a pyridinium precursor using phenyl isocyanate under anhydrous conditions. Purity validation involves HPLC (≥98% by reversed-phase chromatography) and NMR spectroscopy (e.g., confirming absence of unreacted phenyl isocyanate via <sup>1</sup>H-NMR aromatic proton analysis). LC-MS can verify molecular ion peaks matching the theoretical mass .

Q. How is the structural elucidation of this compound performed, particularly distinguishing azanide coordination?

  • Methodology : X-ray crystallography is critical for resolving the azanide (NH<sup>–</sup>) coordination geometry. Infrared spectroscopy (IR) can identify N–H stretching vibrations (≈3200–3300 cm<sup>−1</sup> for free NH<sup>–</sup> vs. shifts upon metal binding). <sup>15</sup>N-NMR is also useful for tracking nitrogen hybridization states .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodology : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC50 values against controls like hydroxyurea. Ensure dose-response curves cover 0.1–100 µM, with triplicate replicates to assess reproducibility. ADMET predictions (e.g., SwissADME) can prioritize compounds with favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How does computational modeling predict the compound’s binding to biological targets like NLRP3 inflammasomes?

  • Methodology : Perform molecular docking (AutoDock Vina) using NLRP3’s NACHT domain (PDB: 6NPY). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Compare binding free energies (MM-PBSA) to known inhibitors like NT-0248. Correlate in silico results with IL-1β suppression assays in THP-1 macrophages .

Q. What spectroscopic techniques resolve electronic transitions in the azanide-Cu(II) complex?

  • Methodology : UV-Vis spectroscopy can detect ligand-to-metal charge transfer (LMCT) bands (e.g., 520 nm, ε ≈ 2500 M<sup>−1</sup>cm<sup>−1</sup>). Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G**) model electronic transitions. Compare experimental and computed spectra to confirm azanide → Cu(II) LMCT contributions .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?

  • Methodology : Cross-validate using 3D spheroid models or patient-derived xenografts (PDXs) to bridge in vitro-in vivo gaps. Assess bioavailability via plasma pharmacokinetics (LC-MS/MS) in rodents. If discrepancies persist, investigate off-target effects using phosphoproteomics or CRISPR-Cas9 knockout screens .

Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?

  • Methodology : Use isoform-specific assays (e.g., kinase profiling panels) to identify off-target interactions. Introduce substituents to the phenylcarbamoyl group (e.g., electron-withdrawing groups) to modulate redox potential. Test selectivity in co-cultures of cancer cells and primary fibroblasts .

Methodological Notes

  • Nomenclature : Follow IUPAC rules for azanide derivatives (e.g., "azanide" suffix for NH<sup>–</sup> groups; avoid "amide" ambiguity) .
  • Safety : Handle azanide derivatives under inert atmosphere (N2/Ar) due to potential reactivity. Use PPE and fume hoods for synthesis .

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